(2S)-hydroxy-2 hexanone-4
CAS No.: 33683-44-2
Cat. No.: VC8266177
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33683-44-2 |
---|---|
Molecular Formula | C6H12O2 |
Molecular Weight | 116.16 g/mol |
IUPAC Name | 5-hydroxyhexan-3-one |
Standard InChI | InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 |
Standard InChI Key | XHYXKWWFNRBCGE-UHFFFAOYSA-N |
SMILES | CCC(=O)CC(C)O |
Canonical SMILES | CCC(=O)CC(C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
(2S)-Hydroxy-2-hexanone-4 (IUPAC name: (2S)-4-hydroxyhexan-2-one) features a six-carbon backbone with functional groups at positions 2 and 4 (Figure 1). The hydroxyl group at C2 adopts an S-configuration, conferring chirality, while the ketone at C4 introduces electrophilic reactivity. This arrangement distinguishes it from metabolites like 5-hydroxy-2-hexanone, where hydroxylation occurs at the terminal carbon .
Table 1: Key Structural Attributes of (2S)-Hydroxy-2-Hexanone-4
Property | Value/Description |
---|---|
Molecular formula | C₆H₁₂O₂ |
Molecular weight | 116.16 g/mol |
Functional groups | Hydroxyl (C2), ketone (C4) |
Chirality | S-configuration at C2 |
CAS Registry | Not formally assigned |
Synthesis and Industrial Relevance
Synthetic Routes
While no direct synthesis protocols for (2S)-hydroxy-2-hexanone-4 are documented, analogous β-diketones and hydroxyketones are synthesized via alkali metal alkoxide-catalyzed condensation. For example, 2,4-hexanedione is produced by reacting alkyl isobutyrates with ketones like 3-methylbutanone . Adapting such methods could involve asymmetric catalysis to achieve the desired S-configuration.
Applications in Coordination Chemistry
Chiral hydroxyketones serve as ligands in biomimetic metal complexes. Resorcinarene-based zinc(II) complexes, for instance, utilize diketonates to model enzyme active sites . The S-configuration of (2S)-hydroxy-2-hexanone-4 may enhance stereoselectivity in catalytic systems, though experimental validation is needed.
Absorption, Distribution, and Metabolism
Pharmacokinetic Analogies to 2-Hexanone
Studies on 2-hexanone (CAS 591-78-6) reveal rapid absorption via inhalation, oral, and dermal routes, with systemic distribution to liver, kidney, and brain . While (2S)-hydroxy-2-hexanone-4 lacks direct data, its hydroxyl group may alter solubility and tissue penetration compared to parent ketones.
Table 2: Comparative Absorption Metrics of Hexanone Derivatives
Compound | Absorption Rate (Skin) | Bioavailability (%) |
---|---|---|
2-Hexanone | 4.8–8.0 µg/cm²-min | ~65–68 (inhalation) |
2,4-Hexanedione | Not reported | Not reported |
(2S)-Hydroxy-2-hexanone-4 | Inferred slower | Hypothetical <50 |
Metabolic Pathways
2-Hexanone undergoes ω-1 oxidation to form 5-hydroxy-2-hexanone, which is further metabolized to 2,5-hexanedione—a neurotoxic γ-diketone . For (2S)-hydroxy-2-hexanone-4, competing pathways may include:
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Oxidation: Conversion to 2,4-hexanedione via dehydrogenation.
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Reduction: Formation of 2,4-hexanediol if the ketone group is reduced.
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Conjugation: Glucuronidation or sulfation at the hydroxyl group, enhancing urinary excretion.
Compound | LD₅₀ (Rat, oral) | Neurotoxic Threshold |
---|---|---|
2-Hexanone | 1,600 mg/kg | 300 ppm (inhalation) |
2,5-Hexanedione | 200 mg/kg | 50 ppm (inhalation) |
2,4-Hexanedione | Not established | Not reported |
Dermal and Ocular Hazards
Given the skin permeability of 2-hexanone (4.8–8.0 µg/cm²-min) , (2S)-hydroxy-2-hexanone-4 likely poses similar dermal risks. Protective equipment is recommended during handling.
Research Gaps and Future Directions
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Synthetic Accessibility: Develop enantioselective routes to isolate (2S)-hydroxy-2-hexanone-4.
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Metabolic Profiling: Investigate interspecies differences in hydroxylation and conjugation.
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Toxicodynamic Studies: Assess neurotoxic potential using in vitro models.
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